molecular formula C13H16N4 B1479398 (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 2098162-88-8

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Cat. No.: B1479398
CAS No.: 2098162-88-8
M. Wt: 228.29 g/mol
InChI Key: MUTXHBBYUHJZQN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.

Mode of Action

This compound interacts with BTK by inhibiting its activity This inhibition disrupts the BCR pathway, leading to a decrease in B-cell activation and function

Biochemical Pathways

The compound affects the BCR pathway by inhibiting BTK . This inhibition disrupts the downstream signaling events in the BCR pathway, which can lead to a decrease in the production of antibodies by B-cells. The exact biochemical pathways affected by this compound are complex and involve multiple cellular processes.

Result of Action

The inhibition of BTK by this compound leads to a decrease in B-cell activation and function . This can result in a reduction in the production of antibodies, which may have therapeutic benefits in conditions characterized by excessive antibody production, such as autoimmune diseases.

Properties

IUPAC Name

6-N-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10(11-6-4-3-5-7-11)17-13-8-12(14-2)15-9-16-13/h3-10H,1-2H3,(H2,14,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXHBBYUHJZQN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.